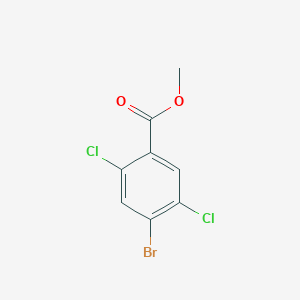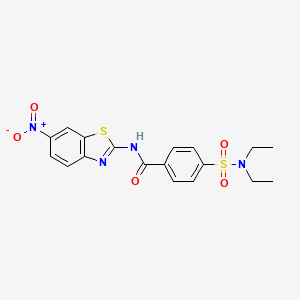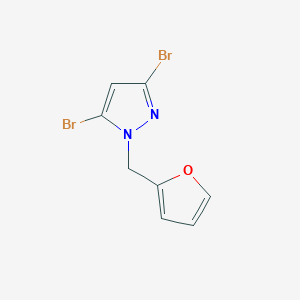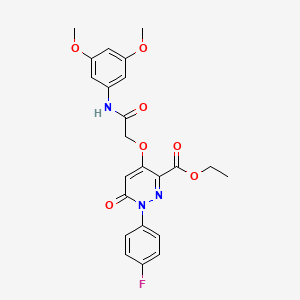
Methyl 4-bromo-2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2,5-dichlorobenzoate is a chemical compound with the CAS Number: 1542664-63-0 . It has a molecular weight of 283.94 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 . This indicates that the compound has a carbon backbone with bromine and chlorine atoms attached, along with a methyl ester group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.94 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Material Science and Polymer Chemistry
- The compound's reactivity suggests potential use in the synthesis of polymers. For instance, the study by Chaturvedi et al. (1993) on the polymerization of methyl 2,5-dichlorobenzoate indicates that derivatives of dichlorobenzoate can be polymerized to produce materials with desirable properties, such as poly(p-phenylene), which exhibits high electrical conductivity upon doping (Chaturvedi, Tanaka, & Kaeriyama, 1993). This suggests that methyl 4-bromo-2,5-dichlorobenzoate could be used in developing conductive polymers or materials for electronic applications.
Synthetic Organic Chemistry
- This compound's halogenated structure makes it a potential candidate for the synthesis of complex organic molecules. The study by Montañez et al. (2010) on the regioselectivity of methyl chlorobenzoate analogs with trimethylstannyl anions highlights the utility of halogenated benzoates in organic synthesis, offering insights into how this compound might be utilized to construct various organic compounds through selective halogenation and coupling reactions (Montañez, Uranga, & Santiago, 2010).
Environmental Science
- Research on brominated and chlorinated compounds, such as methyl bromide, provides insights into the environmental impact and potential applications of this compound in controlling pests or as a fumigant. However, due to environmental concerns, its use would be highly regulated. Studies on alternatives to methyl bromide for pest control and the environmental fate of halogenated compounds can inform the safe and effective use of this compound in agricultural or quarantine applications while minimizing its environmental footprint (Fields & White, 2002; Schneider et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 4-bromo-2,5-dichlorobenzoate is a chemical compound with the CAS Number: 1542664-63-0 . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that it’s used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known to be used in the suzuki–miyaura coupling reaction , suggesting it may play a role in carbon–carbon bond formation
Result of Action
It’s known to be used in the Suzuki–Miyaura coupling reaction , suggesting it may play a role in carbon–carbon bond formation
Propriétés
IUPAC Name |
methyl 4-bromo-2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAUHLOLRKPKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)
![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2927669.png)
![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)

![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)

![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2927677.png)



![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)
![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)
